molecular formula C15H16ClN3O2S B2387509 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide CAS No. 338749-93-2

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

Cat. No.: B2387509
CAS No.: 338749-93-2
M. Wt: 337.82
InChI Key: NZEMFKHROZOWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It is built on a molecular framework that combines a 1,3-thiazole ring with a morpholine unit via an acetamide linker. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities . The incorporation of the morpholine ring is a strategic feature, as this heterocycle is known to improve key physicochemical properties of a molecule, such as water solubility and metabolic stability, which can be crucial for biological testing . Research on structurally similar compounds has demonstrated promising antimicrobial and anticancer properties . For instance, close analogs have been evaluated for their efficacy against human breast adenocarcinoma cancer cell lines (MCF7) and various bacterial and fungal species, showing that the thiazole-acetamide scaffold is a useful template for such activities . The specific stereochemistry and substitution pattern on the phenyl ring (2-chlorophenyl vs. 4-chlorophenyl) can influence the compound's binding affinity and interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-12-4-2-1-3-11(12)13-10-22-15(17-13)18-14(20)9-19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEMFKHROZOWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hantzsch Thiazole Formation

The 4-(2-chlorophenyl)-1,3-thiazol-2-amine core is synthesized through a modified Hantzsch reaction:

Reagents :

  • 2-Chloro-1-(2-chlorophenyl)ethanone (1.0 equiv)
  • Thiourea (1.2 equiv)
  • Ethanol (reflux, 6–8 h)

Mechanism :

  • Nucleophilic attack by thiourea on the α-halo ketone
  • Cyclization with elimination of HCl
  • Aromatization to form the thiazole ring

Optimization Data :

Parameter Optimal Value Yield Impact
Solvent Ethanol +15% vs. DMF
Temperature Reflux (78°C) +22% vs. RT
Reaction Time 7 h Peak yield

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the amine intermediate in 68–72% purity.

Acylation with Morpholinoacetyl Chloride

Acyl Chloride Preparation

Morpholinoacetic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions:

Procedure :

  • Add SOCl₂ (1.5 equiv) dropwise to morpholinoacetic acid in dry dichloromethane (DCM) at 0°C
  • Stir at room temperature for 3 h
  • Remove excess SOCl₂ under reduced pressure

Critical Parameters :

  • Water content <0.1% to prevent hydrolysis
  • Temperature control to avoid side product formation

Amide Coupling Reaction

The thiazole amine undergoes acylation in the presence of a mild base:

Reaction Setup :

  • 4-(2-Chlorophenyl)-1,3-thiazol-2-amine (1.0 equiv)
  • Morpholinoacetyl chloride (1.1 equiv)
  • Triethylamine (TEA, 1.5 equiv) in DCM (0°C → RT)

Reaction Monitoring :

  • TLC (ethyl acetate/hexane 1:1, Rf = 0.3)
  • Completion in 4–6 h

Yield Optimization :

Base Solvent Temp (°C) Yield (%)
Triethylamine DCM 25 78
DMAP THF 40 82
NaHCO₃ (aq) EtOAc/H₂O 0→25 65

Post-reaction workup involves sequential washes with 5% HCl, saturated NaHCO₃, and brine. Final purification via preparative HPLC (0.1% TFA/CH₃CN gradient) achieves >95% purity.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-described method (WO2006066172A1) combines thiazole formation and acylation in a single reactor:

Steps :

  • React 2-chlorophenyl glyoxal with thiourea in ethanol (4 h, reflux)
  • Direct addition of morpholinoacetyl chloride and TEA without intermediate isolation
  • Total reaction time: 9 h

Advantages :

  • 18% reduction in solvent usage
  • Overall yield increase from 64% to 71%

Solid-Phase Synthesis for High-Throughput Production

Immobilized thiazole amines on Wang resin enable scalable synthesis:

Procedure :

  • Load 4-(2-chlorophenyl)-1,3-thiazol-2-amine onto resin via carbamate linkage
  • Perform acylation with morpholinoacetic acid/HATU
  • Cleave with TFA/DCM (95:5)

Performance Metrics :

  • Purity: 89–92%
  • Throughput: 1.2 kg/week per reactor

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (d, J = 7.8 Hz, 1H, Ar-H)
  • δ 7.42–7.38 (m, 3H, Ar-H)
  • δ 4.12 (s, 2H, NCH₂CO)
  • δ 3.71 (t, J = 4.6 Hz, 4H, morpholine-OCH₂)
  • δ 2.58 (br s, 4H, morpholine-NCH₂)

HRMS (ESI+) :

  • Calculated for C₁₅H₁₆ClN₃O₂S [M+H]⁺: 337.82
  • Observed: 337.821

Purity Analysis Methods

Technique Conditions Acceptance Criteria
HPLC-UV C18 column, 0.1% TFA gradient ≥98.5% area
Karl Fischer Coulometric titration ≤0.2% H₂O
Residual Solvents GC-MS headspace <500 ppm EtOAc

Industrial-Scale Production Considerations

Critical Process Parameters (CPPs)

Parameter Design Space Control Strategy
Acylation Temp 0–5°C Jacket cooling with PID
TEA Equivalents 1.45–1.55 Automated dispensing
HPLC Purification 20–25% CH₃CN gradient UV-triggered collection

Environmental Impact Mitigation

  • Solvent recovery: 92% DCM recycled via distillation
  • Aqueous waste treatment: Activated carbon adsorption for morpholine removal

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Halogenation using bromine in chloroform at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Table 1: Synthesis Overview

StepReagentsConditionsYield
12-amino-4-(2-chlorophenyl)thiazole + morpholinoacetyl chlorideDry toluene, reflux~65%

Antimicrobial Activity

Research has indicated that N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth .

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against viruses that pose significant health risks. Preliminary studies suggest that it may interfere with viral replication processes, although more extensive research is required to confirm these findings.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Anticancer Activity

The compound's anticancer properties have been a focal point in recent studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF7), indicating its potential as a chemotherapeutic agent .

Table 2: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
AntiviralPotential to inhibit viral replication
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerCytotoxic effects on cancer cell lines

Case Study 1: Antimicrobial Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various thiazole derivatives, including this compound. They evaluated their antimicrobial activity using standard assays against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant activity compared to control agents .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of this compound against MCF7 breast cancer cells using the Sulforhodamine B assay. The findings revealed that this compound effectively inhibited cell proliferation, suggesting a promising avenue for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Biological Activity/Findings Key Reference
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-chlorophenyl, morpholinoacetamide Structural features suggest potential kinase/COX inhibition; 95% purity
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-chlorophenyl, morpholinoacetamide Positional isomer; altered steric/electronic effects vs. 2-chloro analog
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, acetamide Twisted molecular conformation (61.8° dihedral angle); hydrophobic interactions dominate
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-hydroxy-3-methoxyphenyl, acetamide Non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 mM)
(2R)-2-{4-[(2-Chlorophenyl)sulfonyl]amino}phenyl)-N-[4-(trifluoromethyl)-thiazol-2-yl]propanamide (17) Sulfonamide, trifluoromethyl-thiazole CXCR2 inhibitor (IC₅₀ = 40±12 nM); sulfonamide enhances rigidity

Biological Activity

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide, also known by its CAS number 92494-47-8, is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C15H16ClN3O2S
  • Molecular Weight : 337.82 g/mol
  • Structure : The compound features a thiazole ring substituted with a chlorophenyl group and a morpholinoacetamide moiety.

Synthesis

The synthesis of this compound typically involves the acylation of thiazole derivatives under reflux conditions in organic solvents such as toluene. The yield reported for this synthesis is approximately 65% .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis such as caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .

The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical biological processes:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription.
  • Disruption of Cell Signaling Pathways : It has been suggested that the compound interferes with pathways related to cell survival and proliferation, particularly in cancer cells.

Q & A

Basic: What are the recommended synthetic routes for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide?

The synthesis typically involves a multi-step approach:

  • Thiazole ring formation : Condensation of 2-chlorophenyl-substituted thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
  • Amide coupling : React the thiazole intermediate with morpholinoacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :
    • HPLC-MS : Quantify purity and confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₁₅H₁₅ClN₃O₂S: 352.07) .
    • NMR spectroscopy : Key signals include δ 7.4–7.6 ppm (aromatic protons from 2-chlorophenyl), δ 3.5–3.7 ppm (morpholine protons), and δ 2.8–3.0 ppm (thiazole C-H) .
    • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Intermediate: What crystallographic methods are suitable for resolving its 3D structure?

  • Single-crystal X-ray diffraction :
    • Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and hydrogen-bonding networks .
    • Key parameters: Monitor R-factor (<0.05) and residual electron density (<1.0 eÅ⁻³) .
  • Challenges : Crystallization may require vapor diffusion (e.g., DCM/pentane) due to low solubility in polar solvents .

Intermediate: How can researchers address contradictory bioactivity data across assays?

  • Methodological variables :
    • Cell line specificity : Test cytotoxicity in multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols (48-hour exposure, 10 µM–100 µM range) .
    • Assay conditions : Control DMSO concentration (<0.1% v/v) to avoid solvent interference .
    • Statistical validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values (e.g., reported discrepancies in CXCR2 inhibition assays ).

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the morpholine ring to enhance metabolic stability .
    • Replace the 2-chlorophenyl group with a 4-methoxyphenyl moiety to improve solubility (logP reduction from 3.2 to 2.8) .
  • Formulation : Use PEGylated liposomes for controlled release in pharmacokinetic profiling (plasma t₁/₂ > 6 hours) .

Advanced: How can computational modeling predict binding modes to biological targets?

  • Molecular docking :
    • Use AutoDock Vina with CXCR2 receptor (PDB: 6LFO) to identify key interactions (e.g., hydrogen bonds with Asp288, π-π stacking with Phe292) .
    • Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD < 2.0 Å) .
  • SAR analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (R² > 0.85) .

Advanced: What experimental approaches resolve conflicting crystallographic hydrogen-bonding patterns?

  • Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H···O interactions) and identify packing motifs .
  • Comparative studies : Overlay multiple crystal structures (e.g., CCDC database) to assess conformational flexibility of the morpholine ring .

Advanced: How can researchers design analogs to overcome off-target effects observed in kinase assays?

  • Selectivity screening :
    • Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., EGFR, IC₅₀ < 1 µM) .
    • Introduce steric hindrance (e.g., tert-butyl groups) at the acetamide position to block non-specific binding pockets .
  • Biophysical validation : SPR assays to measure binding kinetics (kₐ₆₆ < 10⁴ M⁻¹s⁻¹, kdᵢₛₛ > 0.1 s⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.